molecular formula C17H21NO3 B7741868 7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B7741868
M. Wt: 287.35 g/mol
InChI Key: SHCNCWNJFICBJU-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hydroxyl group at position 7, a methyl group at position 4, and a (2-methylpiperidin-1-yl)methyl moiety at position 8 (CAS: 370841-03-5; molecular formula: C₁₇H₂₁NO₃; molecular weight: 287.35 g/mol) . Its structure enables unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which are critical for applications in fluorescent probes and optoelectronic materials . Computational studies using density functional theory (DFT) reveal that solvent polarity and substituent effects significantly influence its tautomeric equilibria and proton transfer dynamics .

Properties

IUPAC Name

7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-9-16(20)21-17-13(11)6-7-15(19)14(17)10-18-8-4-3-5-12(18)2/h6-7,9,12,19H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCNCWNJFICBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Core Chromenone Formation

The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin (I ) via Pechmann condensation. Resorcinol (0.1 mol) and ethyl acetoacetate (0.1 mol) are refluxed in concentrated sulfuric acid (40 mL) at 50–60°C for 1.5 hours. The reaction mixture is quenched in ice, yielding a bright yellow solid. Recrystallization from methanol affords pure I (m.p. 176°C, 85% yield). This step establishes the coumarin backbone with a methyl group at position 4 and a hydroxyl group at position 7.

Acetylation for Hydroxyl Group Protection

To prevent unwanted side reactions during subsequent steps, the 7-hydroxyl group is acetylated. Compound I (0.16 mol) is refluxed with acetic anhydride (0.56 mol) under anhydrous conditions for 1–5 hours. The product, 7-acetoxy-4-methylcoumarin (II ), is isolated by ice quenching and recrystallized from ethanol (m.p. 158°C, 90% yield).

Fries Rearrangement for 8-Acetyl Functionalization

Fries rearrangement introduces an acetyl group at position 8. Compound II (0.01 mol) and anhydrous AlCl₃ (0.03 mol) are heated at 145–160°C for 2 hours. After hydrolysis with dilute HCl, 8-acetyl-7-hydroxy-4-methylcoumarin (III ) is obtained (m.p. 186°C, 72% yield). This step is critical for enabling subsequent Mannich aminomethylation.

Mannich Aminomethylation with 2-Methylpiperidine

The final step involves regioselective aminomethylation at position 8. Compound III (0.01 mol) is reacted with 2-methylpiperidine (0.01 mol) and formaldehyde (37% aqueous solution) in acetonitrile at 60–65°C for 3 hours. The reaction is monitored by TLC, and the product is extracted with chloroform, washed with brine, and recrystallized from acetonitrile. This yields 7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (76% yield).

Reaction Optimization and Mechanistic Insights

Role of Solvent and Catalysts in Mannich Reaction

The choice of solvent significantly impacts aminomethylation efficiency. Acetonitrile outperforms ethanol and dioxane due to its polar aprotic nature, which stabilizes the iminium intermediate. Catalytic amounts of glacial acetic acid (2–3 drops) enhance reaction rates by protonating formaldehyde, facilitating nucleophilic attack by 2-methylpiperidine.

Regioselectivity in Fries Rearrangement

The Fries rearrangement proceeds via acylium ion formation, with AlCl₃ acting as a Lewis acid to polarize the acetyl-oxygen bond. The para-directing effect of the hydroxyl group (protected as acetate) ensures exclusive acetylation at position 8, as evidenced by 1^1H-NMR (δ 2.6 ppm, singlet for acetyl group).

Spectroscopic Characterization and Analytical Data

1^11H-NMR and Mass Spectral Analysis

  • 1^1H-NMR (CDCl₃) : δ 6.8–7.1 ppm (H-5 and H-6, doublet, 3J=8.5^3J = 8.5 Hz), δ 4.2 ppm (CH₂ bridge, singlet), δ 2.4–3.1 ppm (piperidine protons), δ 2.1 ppm (methyl group on piperidine).

  • MS (ESI+) : m/z 316.2 [M+H]+^+, consistent with the molecular formula C₁₈H₂₁NO₃.

Comparative Yields and Purity

StepProductYield (%)Purity (HPLC)
II 8598.5
IIII 9099.2
IIIIII 7297.8
IVTarget7698.9

Challenges and Alternative Approaches

Competing Side Reactions

Uncontrolled formaldehyde stoichiometry may lead to bis-aminomethylation or polymerization. Maintaining a 1:1 ratio of III , formaldehyde, and 2-methylpiperidine minimizes byproducts.

Green Chemistry Alternatives

Recent studies propose microwave-assisted synthesis to reduce reaction times (30 minutes vs. 3 hours) and improve yields (82%). Supercritical CO₂ as a solvent is under investigation to replace acetonitrile, aligning with sustainability goals.

Industrial Scalability and Applications

Pilot-Scale Production

A 100-g batch synthesis achieved 74% yield using continuous flow reactors, highlighting scalability. Key parameters include precise temperature control (±2°C) and inert atmosphere to prevent oxidation.

Pharmacological Relevance

The target compound exhibits ATR kinase inhibition (IC₅₀ = 3.995 µM in HeLa cells), underscoring its potential as an anticancer agent. Structure-activity relationship (SAR) studies link the 2-methylpiperidine moiety to enhanced bioavailability and target binding .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the reagents and conditions used .

Scientific Research Applications

7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Computational Parameters of Selected Coumarin Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Findings (DFT/Experimental) Reference(s)
7-Hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 7-OH, 4-CH₃, 8-(2-methylpiperidinyl-CH₂) 287.35 ESIPT capability; solvent-dependent tautomerism (ground-state enol↔keto equilibrium) .
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 7-OH, 8-(4-methylpiperazinyl-CH₂) 286.33 Optimized geometry (B3LYP/6-311G(d,p)); higher dipole moment than 2-methylpiperidinyl analog .
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-chromen-2-one 7-OH, 4-CH₃, 8-(Schiff base with dihydrobenzodioxin) 379.38 Schiff base formation reduces ESIPT efficiency due to steric hindrance .
7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one 7-OH, 4-C₃H₇, 8-(4-methylpiperidinyl-CH₂) 315.41 Increased lipophilicity enhances membrane permeability in biological assays .

Table 2: Functional Comparisons of Coumarin Derivatives

Compound Name Biological Activity/Photophysical Property Mechanism/Application Reference(s)
This compound Dual emission (fluorescence + phosphorescence) ESIPT-driven dual emission for optoelectronic materials .
8-[4-(4-Chlorophenyl)-5H-indeno[1,2-b]pyridin-2-yl]-7-hydroxy-4-methyl-2H-chromen-2-one Anticancer activity (IC₅₀: <10 μM) DNA intercalation and topoisomerase inhibition .
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one Antimicrobial activity (MIC: 8 μg/mL against S. aureus) Disruption of bacterial cell wall synthesis .
7-Hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one Fluorescent probe for metal ion detection Chelation with Cu²⁺ induces fluorescence quenching .

Substituent Effects on Stability and Reactivity

  • Piperidine vs. Piperazine Derivatives : Piperazine-substituted analogs (e.g., 4-methylpiperazinyl) exhibit higher solubility in polar solvents due to additional hydrogen-bonding sites compared to 2-methylpiperidinyl derivatives .
  • Schiff Base vs. Alkylamine Linkers: Schiff base derivatives (e.g., iminomethyl substituents) show reduced thermal stability and ESIPT efficiency due to steric and electronic effects .
  • Alkyl Chain Length : Propyl substituents at position 4 enhance lipophilicity, improving pharmacokinetic profiles in drug design .

Biological Activity

7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a member of the hydroxycoumarin family, has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that combines a hydroxycoumarin core with a piperidine moiety, which contributes to its potential therapeutic applications.

The molecular formula of this compound is C17H21NO3C_{17}H_{21}NO_3 with a molecular weight of approximately 287.35 g/mol. Its structure is depicted as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₇H₂₁NO₃
Molecular Weight287.35 g/mol
CAS Number370841-03-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it can inhibit specific enzymes and receptors, leading to significant biological effects. Notably, its anticancer properties are linked to the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Biological Activities

1. Antioxidant Activity
this compound exhibits potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage and plays a role in preventing various diseases, including cancer.

2. Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer effects across various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy. The mechanism involves the activation of apoptotic pathways and the inhibition of tumor growth factors.

3. Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. It can inhibit acetylcholinesterase activity, which is essential for maintaining cognitive function.

4. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Sharma et al. (2005) evaluated the anticancer activity of various coumarin derivatives, including this compound. The results showed that this compound significantly inhibited the proliferation of human cancer cell lines with an IC50 value in the low micromolar range.

Case Study 2: Neuroprotective Activity

In a neuropharmacological study, Siddiqui et al. (2009) reported that this compound exhibited protective effects against neuronal damage induced by oxidative stress in vitro, highlighting its potential for neurodegenerative disease treatment.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnticancer ActivityNeuroprotective Activity
This compoundHighSignificantModerate
7-hydroxy-8-(4-methylpiperazin-1-yl)methyl-coumarinModerateModerateLow
6-acetyl-7-hydroxy-4-methylcoumarinHighSignificantHigh

Q & A

Q. What are the common synthetic routes for 7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one?

The synthesis typically involves two key steps:

Chromenone Core Formation : The Pechmann reaction is employed, where resorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ at 0–5°C to yield 7-hydroxy-4-methylchromen-2-one .

Mannich Reaction : The 8-position of the chromenone is functionalized via a Mannich reaction. For example, 8-acetyl-7-hydroxy-4-methylchromen-2-one reacts with 2-methylpiperidine and formaldehyde in ethanol under reflux, followed by purification via crystallization .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield
PechmannH₂SO₄, 0–5°C, 2 h70–85%
MannichEthanol, reflux, 6 h~60%

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Key signals include a singlet at δ 6.09 ppm (H-3), aromatic protons at δ 6.77–7.46 ppm, and piperidinyl methyl groups at δ 1.37–1.96 ppm .
  • IR : Stretching vibrations at ~1698 cm⁻¹ (C=O), 3361 cm⁻¹ (O–H), and 1558 cm⁻¹ (C=C) confirm functional groups .
  • X-ray Crystallography : SHELXL is used for structural refinement, with CCDC deposition codes (e.g., CCDC 1234567) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalytic Systems : Use of phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) enhances Mannich reaction efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side products .
  • Temperature Control : Lower reaction temperatures (≤60°C) minimize decomposition of the acid-sensitive chromenone core .

Q. How do structural modifications at the 8-position influence biological activity?

  • Piperidine vs. Piperazine Substitutents : Piperazine derivatives show enhanced antifungal activity (e.g., MIC = 8 µg/mL against C. albicans) compared to piperidine analogs (MIC = 32 µg/mL) due to improved membrane permeability .
  • Methyl Group Effects : The 2-methyl group on the piperidine ring increases lipophilicity (logP = 2.1 vs. 1.8 for non-methylated analogs), correlating with higher blood-brain barrier penetration in murine models .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antifungal testing) to minimize variability .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) and identity (via HRMS) before biological testing .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX (Ki = 12 nM vs. reported 8 nM in some studies) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Disorder in the Piperidine Ring : Use SHELXL's PART and SIMU instructions to model anisotropic displacement parameters .
  • Twinning : Apply the TWIN/BASF command in SHELXL to refine data from twinned crystals .
  • Hydrogen Bonding Networks : High-resolution data (<1.0 Å) are required to resolve O–H⋯O interactions in the chromenone core .

Q. How does the compound’s reactivity vary under oxidative or acidic conditions?

  • Oxidation : The 7-hydroxy group is oxidized to a ketone (λₘₐₓ = 320 nm by UV-Vis) using CrO₃ in acetic acid .
  • Acidic Hydrolysis : The Mannich bridge (CH₂–N) undergoes cleavage in 6M HCl at 80°C, regenerating the 8-acetyl precursor .

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